molecular formula C12H25KO3S B162641 Potassium dodecane-1-sulphonate CAS No. 1643-21-6

Potassium dodecane-1-sulphonate

Cat. No. B162641
CAS RN: 1643-21-6
M. Wt: 288.49 g/mol
InChI Key: LQAZPMXASFNKCD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium dodecane-1-sulphonate (PDS) is a colorless and odorless compound that is widely used in scientific research. It is a surfactant that is commonly used in biochemistry, molecular biology, and other related fields. PDS is known for its ability to interact with biological membranes, proteins, and nucleic acids.

Mechanism Of Action

Potassium dodecane-1-sulphonate exerts its effects by disrupting the structure and function of biological membranes. It interacts with the hydrophobic regions of the membrane, causing the lipids to become disordered and the membrane to become more permeable. Potassium dodecane-1-sulphonate also interacts with proteins and nucleic acids, altering their conformations and functions.

Biochemical And Physiological Effects

Potassium dodecane-1-sulphonate has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the activity of enzymes, increase the permeability of membranes, and promote the uptake of nutrients by cells. Potassium dodecane-1-sulphonate has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using Potassium dodecane-1-sulphonate in lab experiments include its ability to disrupt membranes and solubilize biological molecules. Potassium dodecane-1-sulphonate is also relatively inexpensive and easy to use. However, Potassium dodecane-1-sulphonate has some limitations, including its potential toxicity to cells and its tendency to denature proteins.

Future Directions

There are many future directions for research involving Potassium dodecane-1-sulphonate. One area of interest is the development of new surfactants that are more effective and less toxic than Potassium dodecane-1-sulphonate. Another area of interest is the use of Potassium dodecane-1-sulphonate in drug delivery systems, where it could be used to enhance the uptake and efficacy of drugs. Finally, Potassium dodecane-1-sulphonate could be used in the development of new antimicrobial agents, where it could be used to disrupt the membranes of bacteria and fungi.

Synthesis Methods

Potassium dodecane-1-sulphonate can be synthesized through a simple reaction between dodecyl alcohol and sulfuric acid. The reaction proceeds through a series of steps, including esterification, sulfonation, and neutralization. The resulting product is a white crystalline powder that is then dissolved in potassium hydroxide to form the potassium salt of Potassium dodecane-1-sulphonate.

Scientific Research Applications

Potassium dodecane-1-sulphonate is widely used in scientific research as a surfactant and membrane-disrupting agent. It is commonly used in the study of membrane proteins, lipids, and nucleic acids. Potassium dodecane-1-sulphonate is also used in the purification and isolation of biological molecules. In addition, Potassium dodecane-1-sulphonate is used as a detergent in the preparation of biological samples for analysis.

properties

CAS RN

1643-21-6

Product Name

Potassium dodecane-1-sulphonate

Molecular Formula

C12H25KO3S

Molecular Weight

288.49 g/mol

IUPAC Name

potassium;dodecane-1-sulfonate

InChI

InChI=1S/C12H26O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1

InChI Key

LQAZPMXASFNKCD-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].[K+]

SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)[O-].[K+]

Other CAS RN

1643-21-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.